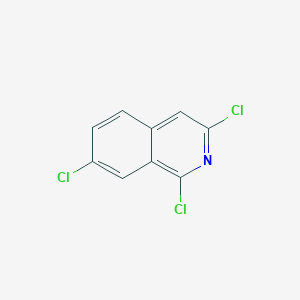
1,3,7-Trichloroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Trichloroisoquinoline (TCIQ) is a potent aromatic halogenated compound that belongs to the family of isoquinoline derivatives. It has a molecular formula of C9H4Cl3N .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The average mass is 232.494 Da, and the monoisotopic mass is 230.940933 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 232.49. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- Organocatalytic Synthesis : The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, related to 1,3,7-Trichloroisoquinoline, has been developed. These compounds demonstrate significant anticonvulsant, antinociceptive, and anti-inflammatory activities, highlighting their potential in pharmacological research (Wilhelm et al., 2014).
Anticancer Research
- Cytotoxic Anticancer Agents : Chlorinated 7-Azaindenoisoquinolines, which are structurally similar to this compound, have been synthesized and identified as potent cytotoxic agents against cancer cells. These compounds are notable for their ability to inhibit topoisomerase I and produce significant DNA damage in cancer cells compared to normal cells (Elsayed et al., 2017).
Photophysical Research
- Photophysical Properties : Novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety, related to this compound, have been synthesized and their photophysical properties studied. These compounds show potential for applications in photophysical research due to their unique absorbance and fluorescence spectra (Singh et al., 2015).
OLED Material Research
- OLED Materials : Tris(8-hydroxyquinoline)aluminum(III), a compound related to this compound, is used in organic light-emitting diodes (OLEDs) as an electron transport material and emitting layer. Research into its lowest singlet excited state provides insights valuable for OLED material design and application (Halls & Schlegel, 2001).
Chemical Synthesis and Applications
- Synthesis of Quinoline Derivatives : The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, closely related to this compound, has been extensively studied. This research covers the synthesis of various quinoline ring systems and their potential synthetic and biological applications (Hamama et al., 2018).
Safety and Hazards
1,3,7-Trichloroisoquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 according to the safety data sheet . It is toxic if swallowed, causes skin irritation and serious eye damage, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life .
Mécanisme D'action
Target of Action
It is known that isoquinolines, a class of compounds to which 1,3,7-trichloroisoquinoline belongs, are fusion products of a benzene ring and a pyridine nucleus . They are weakly basic heterocycles and resemble pyridine in their stability against chemical attack .
Mode of Action
Isoquinolines, in general, are considered as 10-electron π -aromatic and delocalized systems .
Pharmacokinetics
It is known that isoquinolines can achieve high concentrations in cells .
Result of Action
It is known that isoquinolines can achieve high concentrations in cells , suggesting that they may have significant cellular effects.
Action Environment
It is known that isoquinolines are stable compounds with high boiling points , suggesting that they may be relatively stable in various environmental conditions.
Propriétés
IUPAC Name |
1,3,7-trichloroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFGUSGNXGWHNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2390739.png)
![(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride](/img/structure/B2390741.png)
![6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2390742.png)

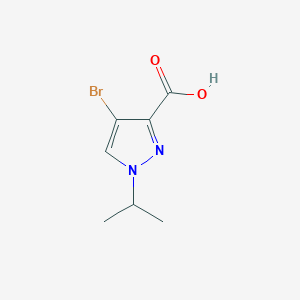

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide](/img/structure/B2390747.png)
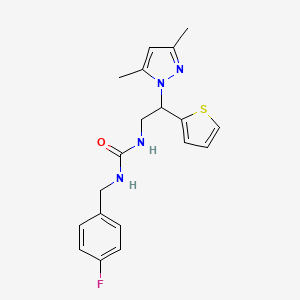
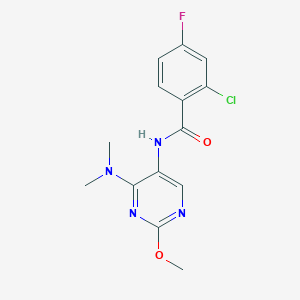
![2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone](/img/structure/B2390750.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390751.png)
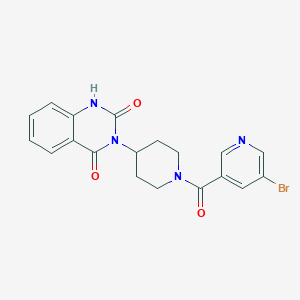

![5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2390759.png)